
(2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one is a synthetic compound that belongs to the class of furanones. This compound has shown potential in scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one is not fully understood. However, it is believed that the compound exerts its biological effects through the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been reported to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one in lab experiments is its unique chemical structure, which can be used for drug delivery applications. Additionally, the compound has been shown to exhibit multiple biological activities, making it a versatile tool for scientific research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the use of (2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one in scientific research. One area of interest is the use of the compound as a drug delivery agent for the treatment of various diseases. Additionally, this compound could be further studied for its potential as an anti-inflammatory and antioxidant agent. Finally, the compound could be tested for its potential as a natural preservative in the food industry.
Synthesis Methods
The synthesis of (2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one involves the reaction of 3,3-dimethyl-2-oxobutyl acetate with tert-butyl hydroperoxide in the presence of a catalyst. The reaction yields the desired compound in good yields.
Scientific Research Applications
(2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been tested for its potential as a drug delivery agent due to its unique chemical structure.
properties
CAS RN |
71173-04-1 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(2R)-5-tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3-one |
InChI |
InChI=1S/C14H22O4/c1-12(2,3)10(16)8-14(17)9(15)7-11(18-14)13(4,5)6/h7,17H,8H2,1-6H3/t14-/m1/s1 |
InChI Key |
UYWMRJLUPWHIOJ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=O)[C@](O1)(CC(=O)C(C)(C)C)O |
SMILES |
CC(C)(C)C1=CC(=O)C(O1)(CC(=O)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(O1)(CC(=O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-chlorophenyl)carbamoylamino]benzoic Acid](/img/structure/B3337553.png)
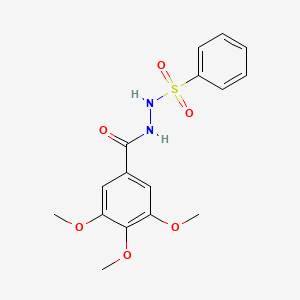
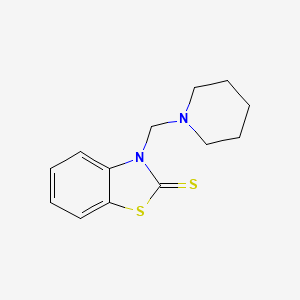
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3337572.png)
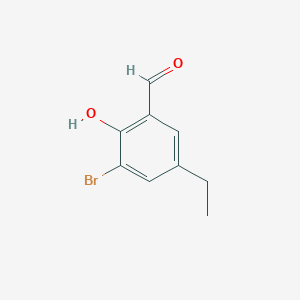

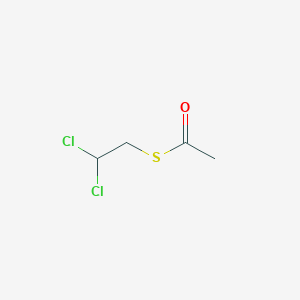
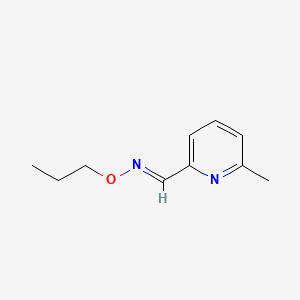
![1-Tert-butyl-3-[(3-chlorophenyl)methyl]urea](/img/structure/B3337609.png)


